O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
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Overview
Description
O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods often rely on the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information .
Chemical Reactions Analysis
O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylselenyl bromide for cyclization and rhodium (II) complexes for asymmetric cycloadditions . The major products formed from these reactions are optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects due to its structural similarity to tropane alkaloids, which are known to exhibit various biological activities . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is unique due to its specific structural features and stereochemistry. Similar compounds include 8-azabicyclo[3.2.1]octane derivatives such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester) . These compounds share the same bicyclic scaffold but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications .
Properties
IUPAC Name |
8-O-benzyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-16(19)13-9-14-7-8-15(10-13)18(14)17(20)22-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQGOCDBZCECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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